molecular formula C16H17NO3S B2678640 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1794844-56-6

2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate

Cat. No.: B2678640
CAS No.: 1794844-56-6
M. Wt: 303.38
InChI Key: SJDNHYUEOKXBKV-UHFFFAOYSA-N
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Description

“2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .

Scientific Research Applications

Synthesis and Structural Studies

A study focused on synthesizing and characterizing a compound structurally similar to 2-((4-Ethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate. This research involved creating an azo-Schiff base through a reaction involving an ethyl amino tetrahydrobenzo[b]thiophene carboxylate. The structure was analyzed using various spectroscopic methods and X-ray diffraction, confirming a planar geometric structure with intermolecular hydrogen bonds (Menati et al., 2020).

Antimicrobial and Antioxidant Studies

Another study synthesized derivatives related to this compound and evaluated them for antimicrobial and antioxidant activities. The compounds displayed excellent antibacterial and antifungal properties, with some showing profound antioxidant potential. This indicates potential applications in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Adsorption Properties and Environmental Applications

Research into the adsorption behavior of certain aminothiophene derivatives, including ethyl amino tetrahydrobenzo thiophene carboxylate, highlighted their efficacy in absorbing heavy metals like Cu(II) and Cd(II). This study suggests potential environmental applications, particularly in the treatment of water contaminated with heavy metals (Ali et al., 2016).

Applications in Dye and Pigment Industry

A study explored the use of derivatives of 2-aminothiophene, closely related to the compound , in the synthesis of azo dyes. These dyes exhibited good coloration and fastness properties on polyester, suggesting the potential of such compounds in the dye and pigment industry (Sabnis & Rangnekar, 1989).

Anticancer Research

Research into the synthesis and biological activity of compounds based on ethyl amino tetrahydrobenzo thiophene carboxylate has revealed their potential in cancer therapy. These compounds have shown significant antiproliferative potential against cancer cell lines, suggesting their application in the development of new anticancer therapeutics (Gad et al., 2020).

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-2-12-3-5-13(6-4-12)9-17-15(18)10-20-16(19)14-7-8-21-11-14/h3-8,11H,2,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDNHYUEOKXBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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